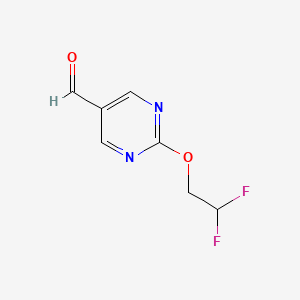

2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C7H6F2N2O2 . It has a molecular weight of 188.13 .

Molecular Structure Analysis

The InChI code for “2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde” is 1S/C7H6F2N2O2/c8-6(9)4-13-7-10-1-5(3-12)2-11-7/h1-3,6H,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde” is a solid at room temperature . It should be stored in a refrigerator . .Aplicaciones Científicas De Investigación

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine

Fluorinated pyrimidines (FPs), like 5-Fluorouracil (5-FU), are pivotal in treating cancer, benefiting over 2 million patients annually. Research in fluorine chemistry has enhanced the precision of FPs in cancer therapy. Advances in 5-FU synthesis, including isotope incorporation for metabolic and biodistribution studies, and preparations of FP-substituted RNA and DNA for biophysical analyses, have offered insights into FPs’ impact on nucleic acid structure and dynamics. Beyond inhibiting thymidylate synthase, FPs affect various RNA- and DNA-modifying enzymes, suggesting new therapeutic mechanisms and the potential of polymeric FPs in personalized medicine (Gmeiner, 2020).

Importance of Hybrid Catalysts in Pyrimidine Synthesis

Pyranopyrimidine scaffolds, key in medicinal and pharmaceutical industries, have seen significant investigation. These scaffolds’ synthesis through one-pot multicomponent reactions using various catalysts (e.g., organocatalysts, metal catalysts) has expanded their applicability. This review spans synthetic pathways for substituted pyranopyrimidine derivatives, highlighting the role of hybrid catalysts from 1992 to 2022 in developing these molecules, showcasing the versatility of pyrimidine cores in drug development (Parmar et al., 2023).

Pyrimidines in Anti-inflammatory and Optical Sensor Applications

Research on pyrimidines reveals their wide-ranging pharmacological effects, including anti-inflammatory properties. Anti-inflammatory activities are attributed to their effects on key mediators like prostaglandin E2 and tumor necrosis factor-α. This comprehensive review discusses recent developments in pyrimidine synthesis, their anti-inflammatory effects, and structure–activity relationships, offering insight into developing new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).

Pyrimidine derivatives also serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for optical sensor applications. This review encompasses pyrimidine-based optical sensors, detailing the recent literature from 2005 to 2020 and underscoring their biological and medicinal applications alongside their utility in sensing technologies (Jindal & Kaur, 2021).

Pyrimidines in Medicinal Chemistry

Pyrimidine scaffolds exhibit diverse pharmacological activities, including anticancer and anti-HIV effects. This versatility makes them attractive for drug discovery and design, with numerous clinically approved drugs incorporating pyrimidine motifs. A systematic analysis of pyrimidine derivatives from a pharmacological perspective serves as a foundation for the development of new, effective, and safe medicines (Chiriapkin, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,2-difluoroethoxy)pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c8-6(9)4-13-7-10-1-5(3-12)2-11-7/h1-3,6H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXNVYRYPBDKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)

![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)